molecular formula C10H12Br2O B1381487 1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene CAS No. 1565124-31-3

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene

Cat. No.: B1381487
CAS No.: 1565124-31-3
M. Wt: 308.01 g/mol
InChI Key: IJRABZMYCVLMAO-UHFFFAOYSA-N
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Description

“1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene” is a chemical compound with the CAS Number: 1565124-31-3 . It has a molecular weight of 308.01 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Selective Radical Cyclisation

Esteves, Ferreira, and Medeiros (2007) demonstrated the controlled-potential reduction of similar bromoethers catalyzed by nickel(I) tetramethylcyclam, leading to high yields of tetrahydrofuran derivatives. This work underlines the utility of electrochemical methods in synthesizing cyclic compounds from bromoethers, suggesting potential applications in synthesizing complex organic frameworks Esteves, Ferreira, & Medeiros, 2007.

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields for photodynamic therapy, a cancer treatment method. This study indicates the potential of bromo-substituted compounds in developing photosensitizers for medical applications Pişkin, Canpolat, & Öztürk, 2020.

Facile Synthesis of Isoindoles

Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from bromo-substituted benzene compounds. This method provides a streamlined approach to accessing isoindoles, important in pharmaceutical chemistry Kuroda & Kobayashi, 2015.

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) achieved the total synthesis of a naturally occurring dibromo compound with potential biological activity. This work highlights the synthetic versatility of bromo-substituted benzene derivatives in accessing complex natural products Akbaba et al., 2010.

Building Blocks for Molecular Electronics

Stuhr-Hansen et al. (2005) discussed the use of aryl bromides as precursors for molecular wires in electronics. This indicates the role of such bromo-substituted compounds in the bottom-up synthesis of nanomaterials and electronic components Stuhr-Hansen et al., 2005.

Properties

IUPAC Name

1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRABZMYCVLMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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